N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a diverse array of functional groups, including a furan ring, a pyrazole ring, an imidazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Furan-2-yl Intermediate: Starting with furan, a series of reactions such as halogenation and subsequent substitution can introduce the necessary functional groups.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Coupling of the Furan and Pyrazole Units: The furan-2-yl and pyrazole units are coupled through a suitable linker, often involving alkylation or acylation reactions.
Formation of the Imidazole Ring: The imidazole ring is typically formed through cyclization reactions involving diamines and aldehydes or ketones.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrazoles and related compounds.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its diverse functional groups, which can interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide: Lacks the isopropyl group, which may affect its biological activity and solubility.
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group, which can alter its reactivity and interaction with biological targets.
Uniqueness
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and interactions with a wide range of biological targets. This makes it a valuable compound for drug discovery and other scientific research applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-12(2)19-10-15(16-11-19)24(21,22)18-9-13(14-5-3-8-23-14)20-7-4-6-17-20/h3-8,10-13,18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPGNLFSKHNIIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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